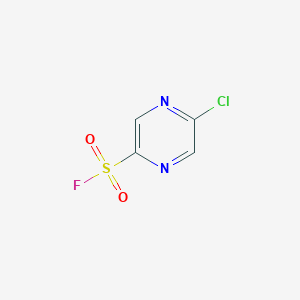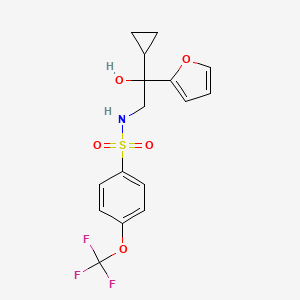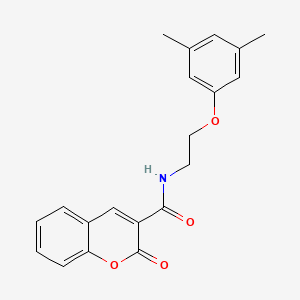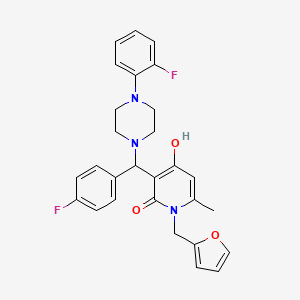
1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione, also known as CP-94,253, is a pyrazine derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of experimental studies.
Mecanismo De Acción
1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione acts as a competitive antagonist of the NMDA receptor, specifically targeting the glycine-binding site. By blocking this site, 1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione prevents the activation of the receptor, leading to a reduction in the influx of calcium ions into the neuron. This ultimately results in a decrease in neuronal excitability.
Biochemical and Physiological Effects:
1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione has been shown to have a range of biochemical and physiological effects, including reducing the release of glutamate and increasing the release of GABA in the brain. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. These effects make 1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione a promising candidate for the treatment of a range of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione in lab experiments is its selectivity for the NMDA receptor. This allows researchers to investigate the specific role of this receptor in various processes without affecting other receptors or neurotransmitters. However, one limitation of using 1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione is its relatively short half-life, which can make it challenging to maintain consistent levels in experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further investigation into the mechanisms of action of 1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione could lead to the development of more selective and effective NMDA receptor antagonists. Finally, 1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione could also be used as a tool to investigate the role of the NMDA receptor in other processes, such as pain perception and addiction.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione involves the reaction of 2-oxo-1,2-dihydropyrazine-3-carboxylic acid with cyclopropylmethyl bromide and oxolane-2-carbaldehyde in the presence of a base. The resulting product is then purified through a series of chromatography steps to yield the final compound.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione has been used in a range of scientific studies, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the NMDA receptor, which is involved in processes such as learning and memory. This makes 1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione a useful tool for investigating the role of the NMDA receptor in these processes.
Propiedades
IUPAC Name |
1-cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-12(16)14(9-3-4-9)6-5-13(11)8-10-2-1-7-17-10/h5-6,9-10H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDFCVIBVGSYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CN(C(=O)C2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(oxolan-2-ylmethyl)pyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2456182.png)


![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2456185.png)
![{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}(morpholino)methanone](/img/structure/B2456186.png)



![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2456195.png)

![Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2456198.png)
![Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate](/img/structure/B2456201.png)

![(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2456204.png)